

The Discovery of Psalmotoxin 1: A Technical Account

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), represents a significant discovery in the field of neuroscience and pharmacology.[1] Isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei, this 40-amino acid peptide has become an invaluable tool for studying the physiological and pathological roles of ASICs.[1][2] Its unique mechanism of action, which involves increasing the apparent proton affinity of the channel, has opened new avenues for understanding ion channel modulation and has potential therapeutic implications for conditions such as stroke and pain.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery history of Psalmotoxin 1, detailing the experimental protocols that led to its isolation, characterization, and the elucidation of its mechanism of action.

Physicochemical and Pharmacological Properties

Psalmotoxin 1 is a 40-amino acid peptide with a molecular weight of 4689.41 Da.[7] Its structure is characterized by an inhibitor cystine knot (ICK) motif, which consists of a compact disulfide-bonded core from which three loops and the N and C termini emerge.[1] This structural motif is common among many ion channel--targeting toxins found in the venoms of spiders, scorpions, and snails.[1]

Quantitative Data Summary

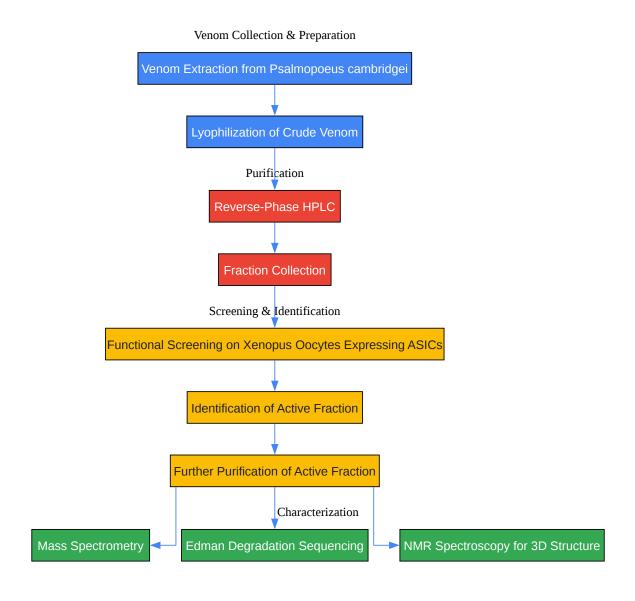


Property	Value	Reference
Molecular Weight	4689.41 Da	[7]
Amino Acid Sequence	EDCIPKWKGCVNRHGDCCE GLECWKRRRSFEVCVPKTPK T	[7]
Disulfide Bridges	Cys3-Cys18, Cys10-Cys23, Cys17-Cys33	[7]
IC50 (ASIC1a)	0.9 nM	[8][9]
IC50 (ASIC1b, ASIC2a, ASIC3)	> 100 nM	[7][8]
Kd (ASIC1a)	3.7 nM	[3][10]
pH50 of Activation (ASIC1a, no PcTx1)	6.56 ± 0.04	[3][10]
pH50 of Activation (ASIC1a, with 30 nM PcTx1)	6.66 ± 0.04	[3][10]

Discovery and Isolation Workflow

The initial discovery of **Psalmotoxin 1** involved a multi-step process beginning with the collection of crude venom and culminating in the identification of a pure, biologically active peptide.





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Caption: Workflow for the discovery and isolation of Psalmotoxin 1.



Experimental Protocols

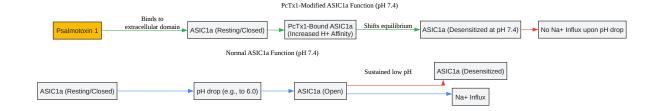
- 1. Venom Extraction and Preparation:
- Source: Venom was obtained from the Trinidad tarantula, Psalmopoeus cambridgei.
- Procedure: The crude venom was collected and subsequently lyophilized (freeze-dried) to preserve its components and allow for accurate weighing and reconstitution.
- 2. Toxin Purification:
- Initial Separation: The lyophilized crude venom was redissolved and subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
- Chromatographic Conditions: While specific initial discovery parameters are proprietary to the discovering lab, a typical protocol involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.[11]
- Fractionation: The eluent was collected in fractions, and the absorbance was monitored to generate a chromatogram of the venom components.
- 3. Functional Screening and Identification:
- Expression System: The cDNAs for various ASIC subunits (ASIC1a, ASIC1b, ASIC2a, etc.)
 were expressed in Xenopus laevis oocytes.[11]
- Electrophysiology: Two-electrode voltage-clamp electrophysiology was used to measure proton-gated currents. Oocytes were clamped at a holding potential of -60 mV.[11]
- Screening Assay: The collected HPLC fractions were applied to the oocytes, and the effect on acid-activated currents (typically induced by a rapid drop in pH from 7.4 to 6.0) was monitored.[11]
- Identification of Active Fraction: The fraction that showed potent and selective inhibition of ASIC1a currents was identified as containing the active compound, which was named
 Psalmotoxin 1.[11]
- 4. Structural Characterization:



- Mass Spectrometry: The molecular weight of the purified peptide was determined using mass spectrometry.
- Amino Acid Sequencing: The primary structure (amino acid sequence) of PcTx1 was determined using Edman degradation.
- Three-Dimensional Structure Determination: The 3D structure of recombinant PcTx1 was determined using 2D ¹H NMR spectroscopy.[2]

Mechanism of Action: Modulating Proton Affinity

Subsequent research delved into the unique mechanism by which PcTx1 inhibits ASIC1a. Unlike a simple pore blocker, **Psalmotoxin 1** acts as a gating modifier.[5] It binds to the extracellular domain of the channel and increases the apparent affinity of the channel for protons (H⁺).[3][5] This heightened proton sensitivity causes the channel to enter a desensitized state at the resting physiological pH of 7.4, rendering it unable to be activated by subsequent drops in pH.[1][3][5]



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